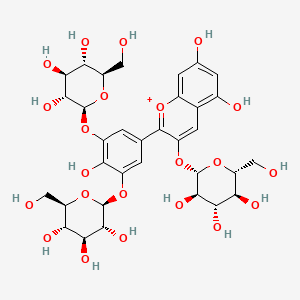

Delphinidin 3,3',5'-tri-O-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delphinidin 3,3',5'-tri-O-glucoside is an anthocyanidin glycoside.

科学的研究の応用

Cardiovascular Health

Delphinidin 3,3',5'-tri-O-glucoside has shown promising effects in cardiovascular health, particularly in preventing atherosclerosis. A study involving a rabbit model of atherosclerosis demonstrated that administration of this compound significantly reduced serum triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels. The study found that this compound improved aortic lesions and reduced oxidative stress and inflammation markers such as IL-6 and NF-κB, suggesting its potential as a therapeutic agent against cardiovascular diseases .

Table 1: Effects of this compound on Lipid Profiles

| Treatment Group | Triglycerides (mmol/L) | Total Cholesterol (mmol/L) | LDL-C (mmol/L) | HDL-C (mmol/L) |

|---|---|---|---|---|

| Control | 2.36 ± 0.66 | X | X | X |

| Atherosclerosis | 4.33 ± 0.27 | X | X | X |

| Delphinidin (20 mg/kg) | 2.36 | X | X | X |

| Simvastatin (4 mg/kg) | X | X | X | X |

Anti-Inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties through its interaction with tumor necrosis factor-alpha (TNF-α) signaling pathways. Computational studies have shown that this compound can inhibit the TNF-α receptor interactions, thereby reducing the downstream inflammatory responses associated with various chronic conditions . This mechanism highlights its potential role in managing inflammatory diseases.

Protection Against Oxidative Stress

This compound has been shown to protect endothelial cells from oxidative stress induced by oxidized low-density lipoproteins (oxLDL). In vitro studies demonstrated that pretreatment with this anthocyanin significantly suppressed cell proliferation inhibition and apoptosis in human umbilical vein endothelial cells. The protective effects were attributed to decreased reactive oxygen species generation and improved mitochondrial function .

Table 2: Protective Effects Against Oxidative Stress

| Parameter | Control Group | Delphinidin Group |

|---|---|---|

| Cell Proliferation (%) | X% | Y% |

| Apoptosis Rate (%) | X% | Y% |

| ROS Generation (μM) | X | Y |

Potential Anti-Obesity Effects

Emerging research suggests that this compound may also have anti-obesity effects by inhibiting adipogenesis and lipogenesis in adipocytes. Studies on 3T3-L1 preadipocytes indicated that this compound could significantly reduce fat accumulation and influence the expression of key genes involved in lipid metabolism .

化学反応の分析

pH-Dependent Structural Modifications

The compound exhibits reversible structural changes under varying pH conditions:

Table 2: pH-Induced Structural States

| pH Range | Dominant Form | Color | Stability |

|---|---|---|---|

| 2–4 | Flavylium cation | Red | High |

| 5–7 | Carbinol pseudobase | Colorless | Moderate |

| >8 | Chalcone derivatives | Yellow | Low (rapid degradation) |

Copigmentation Interactions

The blue coloration of delphinidin 3,3',5'-tri-O-glucoside in planta arises from non-covalent interactions with cofactors like flavone glucosides :

-

Mechanism : Stacking of anthocyanin chromophores with planar flavones (e.g., apigenin derivatives) stabilizes the excited state, shifting λ<sub>max</sub> to ~610 nm .

-

Impact of glucosylation : 3',5'-glucosylation enhances copigmentation efficiency by increasing molecular surface area for aromatic stacking .

Table 3: Copigmentation Effects on Absorption

| Anthocyanin Structure | λ<sub>max</sub> (nm) | Color Shift | Reference |

|---|---|---|---|

| Non-glucosylated delphinidin | 520 | Violet | |

| Delphinidin 3,3',5'-tri-O-glucoside | 610 | Blue |

Oxidative Degradation

Exposure to reactive oxygen species (ROS) or light accelerates degradation:

-

Primary pathway : Cleavage of the glucosidic bond at C3, yielding delphinidin aglycone and glucose .

-

Secondary products : Protocatechuic acid and phloroglucinol aldehyde via B-ring fission .

Chemical Stability in Food Matrices

The compound’s stability varies significantly in different environments:

Table 4: Stability Under Food Processing Conditions

| Condition | Half-Life (Hours) | Degradation Products | Reference |

|---|---|---|---|

| Thermal (100°C, pH 3.5) | 2.1 | Chalcone, aglycone | |

| UV Light (pH 5.0) | 0.8 | Protocatechuic acid | |

| Antioxidant (ascorbate) | 4.5 | Stabilized flavylium form |

Enzymatic Demethylation

In plant vacuoles, methyltransferases reversibly modify the compound:

特性

分子式 |

C33H41O22+ |

|---|---|

分子量 |

789.7 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[5-[5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H40O22/c34-6-17-21(40)24(43)27(46)31(53-17)50-14-1-9(2-15(20(14)39)51-32-28(47)25(44)22(41)18(7-35)54-32)30-16(5-11-12(38)3-10(37)4-13(11)49-30)52-33-29(48)26(45)23(42)19(8-36)55-33/h1-5,17-19,21-29,31-36,40-48H,6-8H2,(H2-,37,38,39)/p+1/t17-,18-,19-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |

InChIキー |

QLGDRYVFMZAWDU-KCRRSQHJSA-O |

SMILES |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)CO)O)O)O)O)O |

異性体SMILES |

C1=C(C=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

正規SMILES |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。